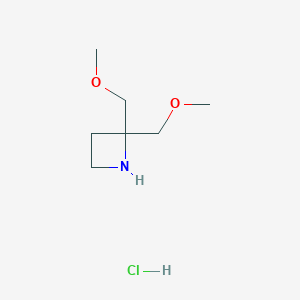

2,2-Bis(methoxymethyl)azetidine;hydrochloride

Description

Historical Context of Azetidine Derivatives in Research

The investigation of azetidine derivatives traces its origins to early 20th-century organic chemistry, with seminal work on β-lactam structures emerging in 1907 through Schiff base reactions involving aniline and aldehydes. These four-membered nitrogen-containing heterocycles gained prominence following Alexander Fleming’s discovery of penicillin, which highlighted the critical role of β-lactam antibiotics in bacterial cell wall synthesis inhibition. Early synthetic efforts focused on cycloaddition strategies, such as the reaction of ketenes with Schiff bases to form azetidin-2-ones, laying the groundwork for modern heterocyclic chemistry. The structural uniqueness of azetidines—characterized by ring strain and conformational rigidity—has driven continuous exploration of their reactivity and biological potential.

Evolution of Interest in 2,2-Disubstituted Azetidines

The development of 2,2-disubstituted azetidines represents a strategic advancement in heterocyclic synthesis, addressing challenges associated with ring stability and functionalization. The introduction of methoxymethyl groups at the 2-position, as seen in 2,2-bis(methoxymethyl)azetidine hydrochloride, enhances steric protection while enabling tailored physicochemical properties. This structural modification emerged from efforts to stabilize the azetidine ring against nucleophilic attack, a common limitation in early derivatives. Contemporary synthetic routes, such as Horner–Wadsworth–Emmons olefination and aza-Michael additions, have facilitated access to these disubstituted analogs, broadening their utility in medicinal chemistry.

Table 1: Key Synthetic Methods for 2,2-Disubstituted Azetidines

Significance in Heterocyclic Chemistry Research

2,2-Bis(methoxymethyl)azetidine hydrochloride exemplifies the strategic integration of steric and electronic modulation in heterocyclic design. The methoxymethyl substituents impart enhanced solubility and metabolic stability compared to unsubstituted azetidines, addressing historical limitations in drug development. Photochemical studies of related azetidine ketones reveal unique rearrangement pathways, such as ring expansion to pyrroles under UV irradiation, underscoring their versatility as synthetic intermediates. Furthermore, the compound’s conformational constraints make it a valuable scaffold for probing peptide mimetics and enzyme active sites.

Position Within Contemporary Medicinal Chemistry Research

In modern drug discovery, 2,2-bis(methoxymethyl)azetidine hydrochloride serves as a multifunctional building block for bioactive molecules. Its structural features align with trends in fragment-based drug design, where small, rigid cores are functionalized to optimize target binding. The azetidine ring’s mimicry of proline and β-amino acid motifs enables applications in protease inhibitors and GPCR modulators. Recent advances in Pd-catalyzed cross-coupling reactions have further expanded its utility, enabling the synthesis of 3-arylazetidine derivatives with potential analgesic and antitumor activities.

Key Research Findings

- Antioxidant Activity : Azetidine derivatives exhibit radical scavenging properties, with IC~50~ values comparable to ascorbic acid in DPPH assays.

- Enzyme Inhibition : Structural analogs demonstrate inhibitory effects on collagen synthesis and peptidoglycan transpeptidases.

- Synthetic Versatility : Suzuki–Miyaura cross-coupling enables diversification into pyrazole–azetidine hybrids with enhanced pharmacological profiles.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-bis(methoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNXWLJXSHWRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN1)COC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methoxymethyl)azetidine;hydrochloride typically involves the reaction of azetidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve:

Temperature: Room temperature to 50°C

Catalyst: Acidic catalyst such as hydrochloric acid

Solvent: Methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as crystallization or distillation to obtain the pure product.

Quality control measures: to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methoxymethyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation products: Corresponding oxides or hydroxyl derivatives.

Reduction products: Simpler amines or alcohols.

Substitution products: Compounds with different functional groups replacing the methoxymethyl groups.

Scientific Research Applications

The compound 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine family, known for its diverse applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, highlighting its potential therapeutic benefits, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, a related study demonstrated that derivatives of dihydropyridazine effectively inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as arthritis and other inflammatory diseases. Research has shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. A notable case study involved the administration of a similar compound in animal models, which resulted in a significant reduction of inflammatory responses.

Neuroprotective Properties

Mechanism of Action

The mechanism of action of 2,2-Bis(methoxymethyl)azetidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of Azetidine Hydrochlorides

Key Observations :

- Fluorinated Analogues : 3-(2,2-Difluoropropyl)azetidine HCl exhibits increased lipophilicity, which may enhance blood-brain barrier penetration compared to methoxymethyl-substituted derivatives .

- Spiro Derivatives: Spiro-fused azetidines (e.g., spiro[indolino-3,4'-azetidine]) introduce rigid, three-dimensional architectures, which are advantageous in targeting ion channels or enzymes with deep binding pockets .

Key Observations :

- The low yield (11%) reported for 3-(methoxymethyl)azetidine HCl highlights the difficulty in functionalizing azetidines at the 3-position, whereas 2,2-bis substitution might offer better regioselectivity .

- Spiro derivatives achieve higher yields but require stringent anhydrous conditions, limiting scalability .

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance water solubility. However, 2,2-bis(methoxymethyl)azetidine HCl may exhibit superior solubility compared to fluorinated or spiro analogues due to the polar methoxy groups .

- Stability : The hydrochloride form stabilizes the compound against oxidation, a common issue with secondary amines. Spiro derivatives, however, may face stability challenges due to steric hindrance .

Biological Activity

2,2-Bis(methoxymethyl)azetidine;hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHClNO

- Appearance : White crystalline solid

- Solubility : Soluble in water

The presence of methoxymethyl groups enhances the compound's reactivity, suggesting potential pathways for biological interactions and synthetic applications.

Research indicates that compounds similar to 2,2-bis(methoxymethyl)azetidine can exhibit various biological activities through different mechanisms:

- Estrogenic and Antiandrogenic Activities : Some studies have shown that related compounds may interact with estrogen and androgen receptors, potentially leading to endocrine-disrupting effects. For instance, the active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), exhibits weak estrogenic activity and can inhibit testosterone production in Leydig cells through receptor-mediated pathways .

- Reactivity in Biological Systems : The azetidine ring structure allows for unique interactions with biomolecules. The compound's ability to form derivatives may enhance its biological efficacy or alter its pharmacokinetic properties.

Antimicrobial Activity

Preliminary studies suggest that azetidine derivatives may possess antimicrobial properties. For example, related compounds have been shown to be active against various bacterial strains, indicating a potential for developing new antibiotics based on the azetidine scaffold.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2,2-bis(methoxymethyl)azetidine on various cancer cell lines. Results indicate variable cytotoxic effects depending on concentration and exposure time. The following table summarizes findings from recent studies:

These results suggest that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

-

Case Study on Estrogenic Activity :

A study investigating the estrogenic effects of methoxychlor metabolites found that HPTE significantly inhibited testosterone production in cultured rat Leydig cells. This effect was dose-dependent and suggested a mechanism involving estrogen receptor modulation . -

Cytotoxicity Assessment :

In vitro studies have demonstrated that 2,2-bis(methoxymethyl)azetidine exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity indicates potential therapeutic advantages in targeting cancerous tissues .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2,2-bis(methoxymethyl)azetidine remains under-explored. However, similar compounds have shown rapid metabolism and elimination from biological systems, which can impact their therapeutic efficacy. Further research is needed to elucidate the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of this compound.

Q & A

Q. What in vivo models are appropriate for evaluating pharmacological potential?

- Methodology : Rodent models (e.g., Sprague-Dawley rats) assess pharmacokinetics (oral bioavailability, half-life). Toxicity screening (ALT/AST levels) precedes efficacy studies in disease models (e.g., neuropathic pain or bacterial infection) .

Data Contradiction Analysis

Q. Conflicting reports on azetidine ring stability under basic conditions: How to validate?

- Approach : Replicate conditions from disputed studies (e.g., NaOH in ethanol vs. aqueous NaOH) and monitor ring-opening via ¹H NMR. Compare with computational predictions of base sensitivity .

Q. Discrepancies in biological activity between similar azetidine derivatives: Mechanistic insights?

- Approach : Molecular docking (AutoDock Vina) and binding affinity assays (SPR) identify target-specific interactions. Compare electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) substituents .

Key Methodological Recommendations

- Synthesis : Prioritize MEM-Cl for alkylation; optimize pH to avoid side reactions .

- Characterization : Combine XRD with NMR for stereochemical confirmation .

- Biological Testing : Use phosphate-buffered saline (PBS) for solubility-dependent assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.